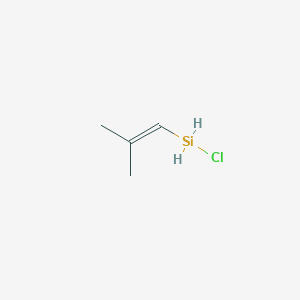

C4H9ClSi

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H9ClSi |

|---|---|

Molecular Weight |

120.65 g/mol |

IUPAC Name |

chloro(2-methylprop-1-enyl)silane |

InChI |

InChI=1S/C4H9ClSi/c1-4(2)3-6-5/h3H,6H2,1-2H3 |

InChI Key |

NTQLJFJHPPAPKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C[SiH2]Cl)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Chlorodimethylvinylsilane C4h9clsi

Established Synthetic Pathways for Chlorodimethylvinylsilane (B155262)

Several methods have been developed for the synthesis of chlorodimethylvinylsilane, providing access to this important precursor.

Grignard Reaction Approaches in Chlorodimethylvinylsilane Synthesis

The Grignard reaction, a fundamental tool in organic synthesis for forming carbon-carbon bonds, has been historically applied to the synthesis of organosilanes, including chlorodimethylvinylsilane. organic-chemistry.orggelest.com This method typically involves the reaction of an organomagnesium halide (Grignard reagent) with a silicon halide. organic-chemistry.org While the direct process and hydrosilylation have largely supplanted Grignard chemistry for large-scale silane (B1218182) production due to efficiency and selectivity, the Grignard route remains relevant in certain synthetic contexts. gelest.com The formation of the silicon-carbon bond using Grignard chemistry was pioneered by F. Stanley Kipping in the early 20th century, laying the groundwork for modern organosilane chemistry. gelest.com

Alternative and Emerging Synthetic Strategies for Chlorodimethylvinylsilane

Beyond the traditional Grignard approach, alternative synthetic strategies for chlorodimethylvinylsilane have been explored. While specific detailed procedures for alternative synthesis routes of chlorodimethylvinylsilane were not extensively detailed in the search results, research continues into developing more efficient and selective methods for synthesizing vinylsilanes in general. researchgate.net These can include methods like hydrosilylation of alkynes, which involves the addition of a hydrosilane to an alkyne to form a new silicon-carbon bond. researchgate.net

Precursor Role of Chlorodimethylvinylsilane in Organosilicon Compound Synthesis

Chlorodimethylvinylsilane serves as a crucial precursor in the synthesis of a wide array of organosilicon compounds, leveraging its reactive Si-Cl bond and the presence of the vinyl group. guidechem.comfishersci.calookchem.com

Synthesis of Silicon-Containing Polymers and Oligomers

Chlorodimethylvinylsilane is utilized in the preparation of silicon-containing polymers and oligomers. guidechem.comfishersci.calookchem.com Organosilicon polymers, such as polysiloxanes, are characterized by organic substituents directly bonded to silicon atoms, often forming a chain of alternating silicon and oxygen atoms. dokumen.pub These polymers find applications in various fields, including sealants, adhesives, and coatings, due to properties like thermal stability and flexibility. evitachem.com Chlorodimethylvinylsilane's structure allows for its incorporation into polymeric chains, contributing vinyl functionalities that can be further reacted or cross-linked.

Preparation of Silaheterocycles

Silaheterocycles, cyclic compounds containing at least one silicon atom within the ring structure, can be synthesized using chlorodimethylvinylsilane as a precursor. guidechem.comfishersci.calookchem.com The reactivity of the Si-Cl bond and the presence of the vinyl group provide sites for cyclization reactions, leading to the formation of various silaheterocyclic systems. guidechem.comdatapdf.comacs.org

Mechanistic Investigations of Chlorodimethylvinylsilane Reactivity

Reaction Mechanisms in Organic Synthesis

Chlorodimethylvinylsilane (B155262) serves as a versatile reagent in organic synthesis, facilitating the formation of new carbon-carbon and carbon-silicon bonds, as well as enabling the introduction of vinyl groups into organic molecules. guidechem.com

Carbon-Carbon and Carbon-Silicon Bond Formation Pathways

The formation of carbon-carbon and carbon-silicon bonds involving chlorodimethylvinylsilane often proceeds through mechanisms that leverage the polarity of the Si-Cl bond and the reactivity of the vinyl group. For instance, the silicon-chlorine bond is susceptible to nucleophilic attack at the silicon atom, leading to the displacement of the chloride leaving group. This is a common pathway in reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, which can result in the formation of new carbon-silicon bonds. While organolithium reagents generally react smoothly with chlorosilanes, organomagnesium reagents may require longer reaction times and higher temperatures orgsyn.org.

The vinyl group can participate in addition reactions, where new carbon-carbon bonds are formed. These reactions can be catalyzed by various transition metals. The introduction of a silyl (B83357) group can influence the reactivity of the adjacent double bond.

Vinyl Group Introduction Mechanisms

The vinyl group in chlorodimethylvinylsilane can be introduced into organic molecules through various mechanisms. One common approach involves the reaction of chlorodimethylvinylsilane with a substrate containing a suitable nucleophile or through metal-catalyzed coupling reactions. The vinyl group can act as a pronucleophile or electrophile depending on the reaction conditions and catalyst employed. The introduction of vinyl groups allows for subsequent functionalization, such as polymerization, oxidation, or further addition reactions. Chlorodimethylvinylsilane is explicitly mentioned as being used to introduce a vinyl group into organic molecules, facilitating the synthesis of vinyl-containing compounds guidechem.com.

Specific Reaction Class Mechanisms

Chlorodimethylvinylsilane is involved in several specific reaction classes, each with distinct mechanistic pathways.

Cycloaddition Reactions, including [2+4] Cycloadditions

Carbopalladation Reaction Mechanisms

Carbopalladation is a key step in many palladium-catalyzed reactions, particularly in the formation of carbon-carbon bonds. It involves the addition of a palladium-carbon bond across a carbon-carbon multiple bond (alkene or alkyne). While direct carbopalladation involving the vinyl group of chlorodimethylvinylsilane as the sole organic reactant is less commonly discussed in the provided context, silylated compounds and vinylsilanes are involved in palladium-catalyzed processes, including those that feature carbopalladation steps osaka-u.ac.jprsc.orgresearchgate.net. The mechanism typically involves oxidative addition of an organic halide or equivalent to a palladium(0) catalyst, followed by coordination of the alkene or alkyne, and then insertion of the multiple bond into the palladium-carbon bond. Subsequent steps, such as beta-hydride elimination or reductive elimination, lead to the final products and regeneration of the palladium catalyst osaka-u.ac.jprsc.org. The presence of the silyl group can influence the regioselectivity and stereoselectivity of these carbopalladation pathways.

Advanced Applications of Chlorodimethylvinylsilane in Synthetic Chemistry

Reagent in Complex Organic Synthesis

Chlorodimethylvinylsilane (B155262) is a valuable reagent in complex organic synthesis, particularly in strategies involving silylation and cross-coupling reactions. It is utilized to introduce a vinyl group into organic molecules, facilitating the synthesis of various vinyl-containing compounds guidechem.com.

Synthesis of Highly Substituted Unsaturated Alcohols

Chlorodimethylvinylsilane plays a role in the synthesis of highly substituted unsaturated alcohols. While the direct synthesis of highly substituted unsaturated alcohols specifically from chlorodimethylvinylsilane isn't explicitly detailed in the provided snippets, related research highlights the synthesis of stereodefined (Z)-diene-containing primary alcohols from racemic allenes using vinyldimethylchlorosilane (a synonym for chlorodimethylvinylsilane) in a two-step process involving reductive cross-coupling and oxidation nih.gov. This suggests its utility in constructing complex alcohol structures with controlled alkene geometry.

Reductive Cross-Coupling Strategies with Allyl Alcohols

Chlorodimethylvinylsilane is employed in titanium alkoxide-mediated reductive cross-coupling reactions with allylic alcohols. This strategy is particularly effective with allylic alcohols bearing 1,1-disubstituted alkenes, leading to the formation of products containing a (Z)-trisubstituted alkene nih.gov. This coupling reaction demonstrates high levels of stereoselection and provides access to products that are challenging to synthesize using other methods like the Claisen rearrangement nih.gov. The process typically involves the allylic alcohol and chlorodimethylvinylsilane reacting in the presence of a titanium catalyst and a Grignard reagent nih.gov.

Silylation of Unsaturated Alcohols for Ring-Closing Metathesis and Cross-Coupling

Silylation of unsaturated alcohols with chlorodimethylvinylsilane is a crucial step in tandem reaction strategies involving ring-closing metathesis (RCM) and cross-coupling. Allylic alcohols containing a Z-iodoalkenyl tether can be silylated with chlorodimethylvinylsilane to form unsaturated siloxanes capes.gov.brnih.govresearchgate.net. These unsaturated siloxanes then undergo molybdenum-catalyzed ring-closing metathesis capes.gov.brnih.govresearchgate.net. Subsequent activation of the siloxane, for instance with tetrabutylammonium (B224687) fluoride, in the presence of a palladium catalyst leads to high-yielding intramolecular cross-coupling reactions, enabling the formation of medium-sized rings (9-, 10-, 11-, and 12-membered) containing a 1,3-cis-cis diene unit capes.gov.brnih.govresearchgate.net. This approach offers a stereospecific method for constructing cyclic structures capes.gov.br.

Role in Stereoselective and Regioselective Transformations

Chlorodimethylvinylsilane is involved in reactions that exhibit stereoselectivity and regioselectivity. While the search results don't provide a dedicated section on this topic for chlorodimethylvinylsilane specifically, the reductive cross-coupling with allylic alcohols mentioned in section 4.1.2 proceeds with uniformly high levels of stereoselection nih.gov. Additionally, the silylation followed by RCM and cross-coupling (section 4.1.3) is described as a highly stereospecific intramolecular coupling process capes.gov.br. These examples demonstrate the contribution of chlorodimethylvinylsilane in achieving controlled stereochemistry and regiochemistry in organic synthesis.

Preparation of Specific Organic and Organometallic Structures

Chlorodimethylvinylsilane serves as a starting material or intermediate in the synthesis of specific organic and organometallic compounds.

Synthesis of 1,1,2,2-Tetramethyl-1,2-divinyldisilane

Chlorodimethylvinylsilane participates in the preparation of 1,1,2,2-tetramethyl-1,2-divinyldisilane sigmaaldrich.comsigmaaldrich.comcenmed.comunilongindustry.com. One method for the synthesis of 1,1,2,2-tetramethyl-1,2-divinyldisilane involves the reaction of vinyl bromide with a mixture of magnesium and dichlorodimethylsilane, where chloro(dimethyl)vinylsilane appears to be an intermediate researchgate.net.

Spectroscopic Characterization and Structural Elucidation of Chlorodimethylvinylsilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic and organometallic compounds, including chlorodimethylvinylsilane (B155262). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the different chemical environments within the molecule. Spectra for Chlorodimethylvinylsilane, including 1H, 13C, and 29Si NMR, are available in various spectroscopic databases. nih.govspectrabase.com

1H NMR Spectroscopic Analysis

1H NMR spectroscopy focuses on the hydrogen nuclei (protons) within the molecule. The spectrum of Chlorodimethylvinylsilane exhibits distinct signals corresponding to the chemically inequivalent protons. These include the protons on the methyl groups attached to silicon and the protons on the vinyl group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide information about the number of protons in each environment and their connectivity to adjacent atoms. Studies involving the reaction products of chlorodimethylvinylsilane, such as silylated derivatives, utilize 1H NMR to determine the ratio of different proton types, confirming the incorporation of the vinylsilyl group. researchgate.net

While specific chemical shift values for Chlorodimethylvinylsilane from the search results are not presented in a readily extractable format for a comprehensive table here, general principles of 1H NMR apply. The methyl protons bonded to silicon are typically observed at characteristic upstream chemical shifts, while the vinylic protons exhibit more complex signals in the downstream region due to their sp2 hybridization and coupling interactions.

13C NMR Spectroscopic Analysis

13C NMR spectroscopy provides information about the carbon framework of Chlorodimethylvinylsilane. The spectrum shows signals for each unique carbon atom in the molecule. For Chlorodimethylvinylsilane, signals corresponding to the methyl carbons and the vinylic carbons are observed. The chemical shifts of these carbon atoms are influenced by the electronegativity of attached atoms (like silicon and chlorine) and the hybridization state of the carbon. 13C NMR spectra for Chlorodimethylvinylsilane are available in spectroscopic databases. nih.govspectrabase.com

Similar to 1H NMR, specific 13C chemical shift values were not directly extractable as a complete set from the provided snippets for inclusion in a detailed table. However, the technique is confirmed as being used for the characterization of this compound. nih.govspectrabase.com

29Si NMR Spectroscopic Analysis and Silicon Environment Probing

29Si NMR spectroscopy is particularly valuable for studying organosilicon compounds like Chlorodimethylvinylsilane, as it directly probes the silicon environment. The chemical shift of the 29Si nucleus is highly sensitive to the nature and number of substituents attached to the silicon atom. This makes 29Si NMR a powerful tool for confirming the presence of the Si-Cl bond and the attached organic groups (methyl and vinyl). 29Si NMR spectra for Chlorodimethylvinylsilane have been recorded. nih.govspectrabase.comkrainaksiazek.pl

The 29Si chemical shift provides a direct measure of the electronic environment around the silicon atom, offering insights into the degree of shielding or deshielding caused by the attached groups. This is crucial for verifying the structure of Chlorodimethylvinylsilane and studying its reactions.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy Investigations

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in Chlorodimethylvinylsilane by analyzing the vibrations of the molecular bonds. The IR spectrum of Chlorodimethylvinylsilane shows characteristic absorption bands corresponding to the stretching and bending vibrations of the Si-Cl, Si-C (methyl and vinyl), C=C, and C-H bonds. nih.govspectrabase.comnist.gov The presence of specific peaks, such as those for the vinyl C=C stretch and the Si-Cl stretch, helps confirm the structure of the molecule. FTIR spectra for Chlorodimethylvinylsilane are available in various databases. nih.govspectrabase.com The conformity of the infrared spectrum to expected standards is also used as a quality check for the compound. vwr.com

Mass Spectrometry (MS) Applications in Characterization

Mass Spectrometry (MS) is employed to determine the molecular weight of Chlorodimethylvinylsilane and to gain information about its fragmentation pattern. Electron ionization mass spectrometry typically produces a molecular ion peak corresponding to the intact molecule. Fragmentation of the molecule under electron impact yields characteristic fragment ions, which provide clues about the structure. For Chlorodimethylvinylsilane, common fragmentation pathways would involve the cleavage of Si-C and Si-Cl bonds. GC-MS data and mass spectra for Chlorodimethylvinylsilane are available. nih.govspectrabase.comnist.gov Analysis of the mass-to-charge ratio (m/z) values and relative abundances of the fragment ions helps in the identification and confirmation of the compound's structure.

Advanced Spectroscopic Methods in Organosilicon Research

Advanced spectroscopic methods play a vital role in gaining a deeper understanding of the structure, bonding, and reactivity of organosilicon compounds. These techniques offer higher resolution, sensitivity, and the ability to probe complex molecular systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure and dynamics of organosilicon compounds. Analysis of ¹H, ¹³C, and ²⁹Si NMR spectra provides detailed information about the chemical environment of these nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of chlorodimethylvinylsilane exhibits distinct signals corresponding to the protons of the methyl groups and the vinyl group. The chemical shifts and coupling patterns of these signals are characteristic of the molecule's structure. For vinylsilanes, the chemical shifts of the vinyl protons are influenced by the silyl (B83357) substituent gelest.com. In terminal vinyl groups, the multiplet is typically centered around 5.5 ppm gelest.com. Studies on related vinylsilanes show that the coupling constants between olefinic protons can indicate the stereochemistry (e.g., JH-H ≈ 19 Hz for E-isomers) cyberleninka.ru. The ratio of integral intensities of the signals can be used to confirm the presence and proportion of different proton environments, such as the terminal vinylsilyl group protons and chain methylsilyl groups in silylated derivatives nist.gov.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of chlorodimethylvinylsilane. The chemical shifts of the methyl and vinyl carbons are characteristic of their bonding environment. For vinylsilanes, the carbon atoms of the vinyl group are deshielded relative to C1 due to the electron-withdrawing capability of the trimethylsilyl (B98337) substituent gelest.com.

²⁹Si NMR Spectroscopy: ²⁹Si NMR is particularly valuable for studying organosilicon compounds as it directly probes the silicon atom's environment. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to silicon and its coordination number researchgate.netdntb.gov.ua. This sensitivity makes ²⁹Si NMR an essential tool for identifying different silicon-containing functional groups and structural motifs in organosilicon research, including in polysiloxanes, silicates, and functionalized silica (B1680970) researchgate.netchemistrydocs.com. For example, silicon atoms in different structural units within organic-inorganic hybrid networks show characteristic peaks in the ²⁹Si NMR spectrum researchgate.net. Advanced ²⁹Si NMR techniques, including 2D correlation methods, are used for detailed structural investigations of silicon-based polymeric materials in both liquid and solid states researchgate.netchemistrydocs.comresearchgate.net.

Table 1: Typical NMR Spectroscopic Data Ranges for Key Functional Groups in Organosilicon Compounds

| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) | ²⁹Si NMR Chemical Shift (ppm) |

| Si-CH₃ | ~0-1 | ~-5 - 10 | ~-10 - 10 |

| Si-CH=CH₂ (Vinyl) | ~5-6 (complex multiplets) | ~125-140 | ~-20 - 5 |

| Si-Cl | - | - | Highly variable, often > 0 |

| Si-H | ~3-5 | - | ~-70 - -10 |

Note: These ranges are approximate and can vary depending on the specific molecular environment and solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in chlorodimethylvinylsilane and its derivatives by analyzing the vibrational modes of the molecules. Characteristic absorption bands in the IR spectrum correspond to specific bonds and functional groups, such as Si-C, C=C, Si-Cl, and Si-CH₃ gelest.comnih.govsolubilityofthings.com. The Si-H group, if present in derivatives, is readily identified by a strong band in the range of 2080-2280 cm⁻¹ gelest.com. The position of this band is sensitive to the electronegativity of the groups attached to silicon gelest.com. IR spectroscopy is an indispensable tool for monitoring chemical reactions involving organosilicon compounds and characterizing the structure of various silicon-containing materials gelest.comsolubilityofthings.com.

Table 2: Characteristic IR Absorption Bands for Functional Groups in Organosilicon Compounds

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| Si-CH₃ | ~1250, ~800-860 |

| C=C (Vinyl) | ~1600-1640 |

| Si-Cl | ~400-600 |

| Si-H | ~2080-2280, ~800-950 |

| Si-O-Si | ~1000-1100 |

Note: These are typical ranges; specific peak positions can vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of chlorodimethylvinylsilane and its derivatives. Electron ionization (EI) is a common technique used in conjunction with Gas Chromatography (GC-MS) for the analysis of volatile organosilicon compounds nih.govnih.govmdpi.com. The molecular ion peak corresponds to the mass of the intact molecule. Fragmentation occurs upon ionization, and the resulting fragment ions provide structural clues libretexts.orgchemguide.co.uk. Characteristic fragmentation pathways for organosilicon compounds often involve the cleavage of bonds adjacent to the silicon atom. Analyzing the m/z values and relative abundances of the fragment ions helps in the structural elucidation libretexts.org.

Advanced mass spectrometric techniques, such as nanoparticle-assisted laser desorption/ionization mass spectrometry (NALDI-MS), Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), and triple quadrupole electrospray tandem mass spectrometry (QqQ ESI-MS/MS), are employed for the comprehensive study of synthesized silicon-based organic compounds researchgate.netmdpi.comnih.gov. These techniques offer high resolution and accuracy, enabling the identification of complex silyl organic compounds and the proposal of their fragmentation pathways researchgate.netnih.gov.

Structural Elucidation through Combined Spectroscopic Data

The structural elucidation of chlorodimethylvinylsilane and its derivatives is typically achieved by combining the information obtained from various spectroscopic techniques. NMR data provide connectivity and functional group details, IR confirms the presence of specific bonds, and MS provides molecular weight and fragmentation information. Analyzing these data in a complementary manner allows for the confirmation of the proposed structure. For complex organosilicon structures, including polymers and cyclic systems, advanced NMR techniques, such as 2D correlation experiments, and high-resolution mass spectrometry are crucial for complete structural assignment researchgate.netchemistrydocs.comresearchgate.netmdpi.comnih.govnih.gov. X-ray crystallography can also be used to determine the solid-state molecular structure of crystalline organosilicon compounds and their derivatives, providing precise bond lengths and angles researchgate.netresearchgate.net.

Table 3: Summary of Spectroscopic Techniques and Information Provided

| Technique | Information Provided | Relevance to C₄H₉ClSi and Derivatives |

| ¹H NMR | Number and type of protons, their chemical environment, and connectivity | Characterization of methyl and vinyl protons, coupling patterns |

| ¹³C NMR | Carbon skeleton, types of carbon atoms | Identification of methyl and vinyl carbons |

| ²⁹Si NMR | Silicon environment, connectivity to other atoms, coordination number | Direct probe of the silicon atom, identification of Si-containing groups |

| IR Spectroscopy | Functional groups present, types of bonds | Identification of Si-C, C=C, Si-Cl, Si-CH₃ bonds |

| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern | Confirmation of molecular formula, structural fragments |

Advanced spectroscopic methods continue to push the boundaries of organosilicon research, enabling the detailed characterization of increasingly complex molecules and materials.

Computational Chemistry and Theoretical Studies of Chlorodimethylvinylsilane

Quantum Mechanical and Molecular Modeling Approaches

Quantum mechanical and molecular modeling approaches are fundamental to modern computational chemistry. They are used to simulate molecular behavior and predict properties based on the principles of quantum mechanics. For organosilicon compounds such as chlorosilanes, these methods can elucidate geometric structures, reaction energetics, and electronic characteristics that govern their chemical nature. aps.org

For chlorosilanes, DFT is employed to study structural parameters, adsorption behaviors on surfaces, and electronic properties. researchgate.netnih.govacs.org Such calculations for chlorodimethylvinylsilane (B155262) would reveal how the silicon, chlorine, vinyl, and methyl groups influence the electron distribution within the molecule. However, specific DFT studies detailing the electronic structure of chlorodimethylvinylsilane were not found in publicly available research.

Ab initio (Latin for "from the beginning") methods are computational chemistry methods based on quantum mechanics that are not reliant on experimental data for parameterization. These methods solve the Schrödinger equation from first principles, using only physical constants. They are instrumental in predicting the reactivity of molecules by calculating potential energy surfaces, locating transition states, and determining reaction barriers and mechanisms. researchgate.netnih.gov

In the context of chlorosilanes, ab initio calculations have been used to investigate reaction mechanisms, thermochemistry, and dipole moments. acs.orgnii.ac.jp Applying these methods to chlorodimethylvinylsilane could predict its behavior in various chemical reactions, such as nucleophilic substitution at the silicon center or additions to the vinyl group. Despite their potential, specific ab initio studies focused on the reactivity prediction of chlorodimethylvinylsilane are not documented in the available literature.

Prediction and Analysis of Molecular Properties

Computational methods are invaluable for predicting a range of molecular properties that can be compared with experimental data or used to forecast the behavior of uncharacterized molecules.

Computational chemistry can simulate the vibrational spectra of molecules, such as Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra. youtube.com By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities can be predicted. covalentmetrology.com These simulations are crucial for assigning experimental spectral bands to specific molecular motions. mdpi.com

Simulated spectra for chlorodimethylvinylsilane would help in identifying characteristic vibrational modes, such as the Si-Cl stretch, the C=C vinyl stretch, and various CH3 group vibrations. This information is vital for structural confirmation and for understanding the molecule's conformational properties. However, detailed simulated FTIR or FT-Raman spectra for chlorodimethylvinylsilane based on computational studies were not identified in the searched literature.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.orgyoutube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. nih.gov

An analysis of chlorodimethylvinylsilane's frontier orbitals would provide insight into its reactive sites. For instance, the spatial distribution of the HOMO would indicate likely sites for electrophilic attack, whereas the LUMO's distribution would suggest sites for nucleophilic attack. Specific HOMO-LUMO energy values and orbital plots for chlorodimethylvinylsilane are not available in the reviewed literature.

The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). acs.org

The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where electron pairs are likely to be found, providing a clear picture of chemical bonds, lone pairs, and atomic shells. scispace.comjussieu.fr For silicon-containing compounds, ELF analysis can be particularly useful for characterizing the nature of the Si-C and Si-Cl bonds. scispace.com

Computational Studies of Reaction Pathways and Catalysis

Computational chemistry has become an indispensable tool for exploring the reactivity of organosilicon compounds like chlorodimethylvinylsilane. nih.gov Through the use of quantum chemical calculations, researchers can investigate reaction pathways and gain insights that are difficult to obtain through experimental means alone. nih.gov These theoretical studies are crucial for understanding the nuanced differences in reactivity between silicon compounds and their carbon analogues. nih.gov

Mechanistic Insights via Computational Simulations

Computational simulations offer a molecular-level view of chemical reactions, providing detailed mechanistic insights into the behavior of chlorosilanes. Methods like Density Functional Theory (DFT) and high-level ab initio calculations are used to map out potential energy surfaces, identify transition states, and calculate activation energies. researchgate.net

For instance, studies on the gas-phase reactivity of chlorosilanes, which are structurally related to chlorodimethylvinylsilane, have revealed complex reaction networks. researchgate.net These investigations often use a combination of computational methods to build a comprehensive reaction mechanism. Structures and vibrational frequencies of reactants and transition states might be determined at the B3LYP/6-31+G(d,p) level, while more accurate potential energy surfaces and activation energies are computed at the CCSD(T) level. researchgate.net

Research has shown that the gas-phase chemistry of chlorosilanes can proceed through multiple routes, such as a disilane (B73854) mechanism or a radical pathway. researchgate.net The disilane mechanism involves the formation of disilane intermediates that facilitate the conversion between different monosilane species. researchgate.net The radical pathway, on the other hand, can be initiated by the decomposition of intermediates like Si₂HCl₅, leading to a series of rapid propagation reactions. researchgate.net Computational models can predict which pathway is dominant under specific temperature and pressure conditions. researchgate.net

Furthermore, computational approaches like Imposed Activation (IACTA) can be used to efficiently predict and explore complex reaction pathways in a guided manner, helping to uncover potential side reactions or alternative product formations. nih.gov These simulations are powerful for understanding phenomena such as bimolecular 1,2-addition reactions and unimolecular rearrangements that are common in organosilicon chemistry. nih.gov

| Method | Application | Typical Finding | Reference |

|---|---|---|---|

| Density Functional Theory (DFT), e.g., B3LYP | Geometry optimization, vibrational frequencies of reactants and transition states. | Provides foundational structural and energetic data for reaction modeling. | researchgate.netresearchgate.net |

| Coupled Cluster (e.g., CCSD(T)) | Calculation of accurate potential energy surfaces and activation energies. | Refines the energy barriers for reaction pathways, improving kinetic predictions. | researchgate.net |

| Transition State Theory (TST) | Calculation of reaction rate constants over a range of temperatures. | Enables quantitative prediction of reaction kinetics and dominant pathways. | researchgate.netresearchgate.net |

| Imposed Activation (IACTA) | De novo prediction and guided discovery of complex reaction pathways. | Identifies novel or unexpected reaction mechanisms and by-products. | nih.gov |

Catalyst Design and Performance Prediction

Beyond understanding existing reactions, computational chemistry is a powerful tool for the in silico design of new catalysts and the prediction of their performance. mdpi.com This is particularly relevant for reactions involving organosilicon compounds, where catalysts can play a crucial role in controlling reaction outcomes.

Computational organocatalysis studies focus on calculating and predicting performance metrics such as turnover frequency and stereoselectivity. mdpi.com By modeling the interaction between a catalyst and substrates like chlorodimethylvinylsilane, researchers can screen potential catalysts virtually before committing to laboratory synthesis. This approach can significantly accelerate the discovery of more efficient and selective catalysts. hydrophobe.org

The process often involves:

Modeling Catalyst-Substrate Interactions: Simulating the formation of the catalyst-substrate complex to understand the key interactions that lead to catalysis. This can involve analyzing non-covalent interactions, orbital interactions, and steric effects.

Calculating Reaction Barriers: Determining the activation energy for the catalyzed reaction compared to the uncatalyzed pathway. A successful catalyst will provide a lower-energy pathway.

Predicting Selectivity: For reactions that can produce multiple products (e.g., regioisomers or stereoisomers), computational models can predict the relative energy barriers leading to each product, thereby predicting the selectivity of the catalyst.

For example, in phase transfer catalysis (PTC), which can be applied to organosilicon compounds, computational methods help in understanding the role of the catalyst in facilitating the movement of reactive ions between phases. mdpi.com By modeling the tight ion-pairing between the catalyst and the reactive species, researchers can design catalysts with improved efficiency and selectivity. mdpi.com

Chemoinformatics and Database Development for Organosilicon Compounds

Chemoinformatics applies computational and informational techniques to a broad range of chemical problems. For organosilicon compounds, these tools are vital for managing the vast and growing amount of chemical information, predicting properties, and identifying new applications.

The development of specialized databases and registers for silicon compounds is a cornerstone of organosilicon chemoinformatics. researchgate.net These databases serve as organized repositories of information, containing physical properties, chemical structures, and application data for thousands of silicon compounds. researchgate.netresearchgate.net They are essential resources for researchers, providing easy access to critically reviewed data.

| Data Category | Examples of Information | Importance |

|---|---|---|

| Identifiers | CAS Number (1719-58-0), IUPAC Name (chloro-ethenyl-dimethylsilane), InChIKey, SMILES string. | Ensures unambiguous identification and cross-referencing between different data sources. nih.govsigmaaldrich.com |

| Physical Properties | Boiling Point (82-83 °C), Density (0.874 g/mL), Refractive Index (n20/D 1.414). | Crucial for designing experimental setups, purification procedures, and industrial processes. sigmaaldrich.com |

| Computed Properties | Molecular Weight (120.65 g/mol), XLogP3, Hydrogen Bond Donor/Acceptor Count. | Allows for virtual screening and property prediction for compounds that have not been synthesized. nih.gov |

| Spectroscopic Data | NMR, IR, Mass Spectrometry data. | Essential for structural elucidation and quality control. nih.gov |

| Reactivity Data | Known reactions, participation in specific syntheses (e.g., preparation of silicon-containing polymers). chemicalbook.com | Guides synthetic chemists in planning new reaction pathways and applications. |

These databases facilitate quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) studies. By applying machine learning algorithms to the data stored in these repositories, researchers can develop models that predict the properties and reactivity of new, unsynthesized organosilicon compounds. This predictive capability is a key goal of chemoinformatics, enabling the targeted design of molecules with specific desired characteristics, from advanced polymer precursors to novel synthetic intermediates.

Advanced Materials Science and Engineering Applications of Chlorodimethylvinylsilane

Role in Silicone Polymer Science and Engineering

Chlorodimethylvinylsilane (B155262) is a key intermediate in the synthesis of silicone polymers. chemimpex.comcfmats.com Its incorporation into silicone formulations enhances cross-linking potential through the reactive vinyl group, leading to improved mechanical properties and durability in the final products. chemimpex.com Silicone polymers synthesized using chlorodimethylvinylsilane are widely used in various industries, including automotive and electronics, due to their excellent thermal stability and resistance to moisture. chemimpex.com These polymers find applications in sealants, adhesives, and coatings. chemimpex.com

Surface Modification and Functionalization Strategies

The reactivity of the chlorosilane group in Chlorodimethylvinylsilane makes it effective for modifying surfaces. chemimpex.comchemimpex.com This modification can lead to improved properties such as hydrophobicity and adhesion. chemimpex.comchemimpex.com

Grafting and Coupling Agent Applications

Chlorodimethylvinylsilane is utilized as a coupling agent and in grafting applications to enhance the adhesion between dissimilar materials, particularly between organic polymers and inorganic substrates. chemimpex.comdakenchem.comgreyhoundchrom.com As a coupling agent, it strengthens and prolongs adhesive connections. dakenchem.com Its ability to form strong chemical bonds between these materials improves composite adhesion and creates durable protective layers in various formulations. dakenchem.com In fiber-reinforced materials, it helps fibers bind with the matrix, which is crucial for applications in sectors like construction and aerospace where material performance under difficult conditions is critical. dakenchem.com The compound's capacity to change surface properties is beneficial in coatings and sealants where strong adherence is important. dakenchem.com

In grafting reactions, chlorodimethylvinylsilane can be used to introduce vinyl groups onto polymer backbones or surfaces. researchgate.net For instance, it has been used in the hydrosilylation of polybutadiene (B167195) vinyl groups, followed by grafting with living polybutadiene chains to create arborescent graft polymers with well-defined structures. researchgate.netresearchgate.net Chlorodimethylsilane (B94632) (a related compound) has also been used in grafting silica (B1680970) gel surfaces. researchgate.net

Modification of Nanomaterials

Chlorodimethylvinylsilane is effective in modifying the surface of nanomaterials. chemimpex.com This surface modification can improve hydrophobicity or adhesion, which is beneficial in the manufacturing of advanced materials and nanotechnology applications. chemimpex.com While some research on nanoparticle modification uses related silanes like chlorodimethylsilane or alkoxysilanes silicycle.commdpi.comresearchgate.net, the principle of using organosilanes to functionalize nanoparticle surfaces for improved dispersion and compatibility with polymer matrices is well-established. The vinyl group in chlorodimethylvinylsilane provides a handle for further reactions, making it suitable for creating functionalized nanomaterials for various applications.

Applications in Emerging Technologies (e.g., Electronics, Coatings)

Chlorodimethylvinylsilane finds applications in emerging technologies, particularly in the electronics and coatings industries. chemimpex.comtcichemicals.com

In electronics, it is used in the synthesis of silicone polymers that are essential for their thermal stability and flexibility. chemimpex.com These silicones are components in electronic devices. chemimpex.com

In coatings and paints, Chlorodimethylvinylsilane enhances durability and weather resistance, making it suitable for demanding outdoor applications in construction and automotive sectors. chemimpex.com It improves coating adhesion and resists moisture, UV, and chemicals, contributing to the performance and longevity of high-performance paints, protective coatings, and sealants. dakenchem.com It is used to make durable and water-repellent silane (B1218182) coatings and siloxane compositions. dakenchem.com

The compound is also explored in research for creating specialized chemical compounds and as a reagent in organic synthesis for developing new materials and technologies. guidechem.comchemimpex.com

Research on Structural Isomers of C4h9clsi: 1 Chloro 1 Methylsilacyclobutane

Distinct Synthetic Pathways and Reactivity Profiles

1-Chloro-1-methylsilacyclobutane can be synthesized through various methods. A notable pathway involves the Wurtz-type coupling reaction of 3-chloropropylmethyldichlorosilane (B1585121) with magnesium. researchgate.net Another method for its preparation involves the intramolecular Grignard reaction of 3-chloropropylmethyldichlorosilane. caltech.edu

The reactivity of 1-Chloro-1-methylsilacyclobutane stems from the strained four-membered ring and the presence of the reactive Si-Cl bond. This allows it to participate in a variety of organic transformations, often involving ring-opening or functional group interconversion at the silicon center. lookchem.com

Applications in Specialized Organic Transformations

1-Chloro-1-methylsilacyclobutane serves as a versatile reagent in organic synthesis, finding applications in several specialized transformations. lookchem.com Its unique structure and reactivity make it a valuable building block for constructing more complex molecules.

Aldol (B89426) Reactions and Allylations

1-Chloro-1-methylsilacyclobutane is utilized in aldol reactions and allylations. lookchem.com For instance, it can be used to prepare O-methylsilacyclobutane ketene-O,O-acetals, which have been studied in uncatalyzed aldol additions. caltech.edu The formation of enoxysilacyclobutanes, valuable compounds in organic chemistry, also involves 1-chloro-1-methylsilacyclobutane as an intermediate. lookchem.com

Cross-Coupling and Carbosilane Oxidations

The compound is employed in cross-coupling reactions and carbosilane oxidations. lookchem.com While specific details on cross-coupling reactions involving 1-chloro-1-methylsilacyclobutane were not extensively detailed in the search results, its use in the synthesis of carbosilane block copolymers by reaction with 3-butenylmagnesium bromide indicates its potential in forming Si-C bonds relevant to carbosilane chemistry. mrs-j.org

Ring Expansion Reactions

1-Chloro-1-methylsilacyclobutane is a key starting material for ring expansion reactions, particularly in the synthesis of silacyclopentanes. oup.com The addition of alkenylmagnesium bromide or alkynyllithium to 1-chloro-1-methylsilacyclobutane yields alkenylsilacyclobutanes or alkynylsilacyclobutanes, which can then undergo further transformations, including epoxidation and subsequent ring expansion to form silacyclopentanes. oup.com

Grignard Reactions for Aryl-, Alkenyl-, or Alkylsiletanes

In Grignard reactions, 1-chloro-1-methylsilacyclobutane is used for the efficient production of aryl-, alkenyl-, or alkylsiletanes. lookchem.com This highlights its utility in introducing the silacyclobutane (B14746246) moiety into organic molecules via reaction with organomagnesium halides. scribd.comganeshremedies.comebsco.com

Hydroalumination and Deuteration Applications

1-Chloro-1-methylsilacyclobutane is also applied in hydroalumination and deuteration reactions. lookchem.com For example, its reaction with an intermediate vinylalane, derived from the hydroalumination of 1-heptyne, produces (E)-1-heptenylmethylsiletane with high isomeric purity. lookchem.com Furthermore, 1-chloro-1-methylsilacyclobutane can be reacted with LiAlD4 to synthesize 1-deuterio-1-methylsiletane, a useful compound in the synthesis of deuterated species. lookchem.combirzeit.edu

Physical Properties of 1-Chloro-1-methylsilacyclobutane

| Property | Value | Source |

| Boiling Point | 103 °C | lookchem.comsigmaaldrich.comamericanelements.com |

| Density | 0.985 g/mL at 25 °C | lookchem.comsigmaaldrich.comamericanelements.com |

| Molecular Weight | 120.65 g/mol | sigmaaldrich.comamericanelements.comnih.govguidechem.comechemi.com |

| Appearance | Colorless liquid | americanelements.comguidechem.com |

| Refractive Index | n20/D 1.45 (lit.) | sigmaaldrich.comguidechem.com |

| CAS Number | 2351-34-0 | sigmaaldrich.comnih.govguidechem.comechemi.comchemsrc.com |

| PubChem CID | 137554 | americanelements.comnih.govguidechem.comamericanelements.comnih.gov |

| Molecular Formula | C4H9ClSi | sigmaaldrich.comamericanelements.comnih.govguidechem.comechemi.comamericanelements.com |

Q & A

Q. How can researchers enhance the reproducibility of C₄H₉ClSi studies for peer-reviewed publication?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw spectral data (e.g., via Figshare) and detailed synthetic protocols (including batch numbers of reagents). Use IUPAC nomenclature consistently and cite prior studies with conflicting data transparently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.